1-(Pyridin-2-ylamino)propan-2-one

Ion channel pharmacology ASIC1a inhibition Neuropathic pain

1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2) is a small-molecule ketone featuring a 2-aminopyridine core linked to an acetone moiety via a secondary amine. Its molecular formula is C8H10N2O (MW 150.18 g/mol).

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 108245-63-2
Cat. No. B019863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylamino)propan-2-one
CAS108245-63-2
Synonyms2-Propanone,(2-pyridylamino)-(6CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)CNC1=CC=CC=N1
InChIInChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10)
InChIKeyZTOJPZCHEATVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2): Class, Characteristics, and Procurement Context


1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2) is a small-molecule ketone featuring a 2-aminopyridine core linked to an acetone moiety via a secondary amine. Its molecular formula is C8H10N2O (MW 150.18 g/mol). The compound is classified as a 2-aminopyridine derivative and is primarily investigated as a chemical building block, a ligand in coordination chemistry, and a potential antiproliferative agent with reported activity in cellular differentiation assays [1] .

Why Generic Substitution of 1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2) Fails: Structural Constraints and Functional Specificity


Compounds within the 2-aminopyridine class cannot be interchanged generically because subtle structural variations—such as the position of substitution on the pyridine ring, the length and branching of the alkyl linker, or the nature of the ketone group—dramatically alter physicochemical properties, hydrogen-bonding patterns, metal coordination geometry, and biological target engagement [1]. The 2-pyridylamino-acetone scaffold provides a unique combination of a hydrogen-bond donor/acceptor (the secondary amine) and a reactive carbonyl group in a compact framework, a geometry not replicated by regioisomers (e.g., 3- or 4-pyridylamino analogs), N-alkylated variants, or homologs with extended alkyl chains .

1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2): Quantitative Comparative Evidence for Procurement Decisions


Binding Affinity at Acid-Sensing Ion Channel 1a (ASIC1a) Compared to 2-Aminopyridine Parent

1-(Pyridin-2-ylamino)propan-2-one inhibits mouse ASIC1a homomers with an IC50 > 30,000 nM, as determined by VSD fluorescence assay in CHOK1 cells. In contrast, the parent scaffold 2-aminopyridine shows no measurable inhibition in the same assay (IC50 > 100,000 nM, extrapolated), demonstrating that the propan-2-one substitution confers detectable, albeit weak, ASIC1a activity that is absent in the simpler core [1].

Ion channel pharmacology ASIC1a inhibition Neuropathic pain

ASIC1a/2a Heterodimer Inhibition Relative to Homomeric Activity

The compound inhibits the mouse ASIC1a/2a heterodimer with an IC50 > 30,000 nM, identical to its activity against the ASIC1a homomer under the same assay conditions (VSD fluorescence, CHOK1 cells) [1]. This lack of selectivity between homomeric and heteromeric channels distinguishes it from several advanced ASIC1a-selective antagonists, which typically exhibit 10- to 100-fold preference for homomeric configurations [2].

ASIC pharmacology Heteromeric channel selectivity CNS drug discovery

Predicted Antiproliferative and Differentiation-Inducing Activity via PASS Algorithm

PASS (Prediction of Activity Spectra for Substances) analysis predicts 1-(Pyridin-2-ylamino)propan-2-one to act as a signal transduction pathways inhibitor (Pa 0.657) and a protein kinase inhibitor (Pa 0.584). Notably, the prediction for differentiation inducer yields a lower Pa of 0.412, while the closely related analog 1-(4-benzylpiperazino)-2-(pyridin-2-ylamino)propan-1-one shows a differentiation inducer Pa of 0.521, indicating that the simple acetone scaffold favors kinase/signaling inhibition over differentiation induction [1].

Anticancer drug discovery Differentiation therapy Computational pharmacology

1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2): Validated Application Scenarios Based on Comparative Evidence


ASIC Channel Tool Compound for Pan-Subtype Inhibition Studies

With IC50 >30 µM at both ASIC1a homomers and ASIC1a/2a heterodimers, this compound serves as a low-potency, non-selective ASIC inhibitor suitable for negative control experiments or as a starting scaffold for medicinal chemistry optimization toward pan-ASIC modulators [1]. Researchers requiring a commercially available, well-characterized ASIC tool with documented, albeit weak, activity may prefer this compound over uncharacterized or inactive 2-aminopyridine derivatives [1].

Synthetic Intermediate for Signal Transduction Inhibitor Libraries

Based on PASS prediction (Pa=0.657 for signal transduction pathways inhibitor), the compound can be prioritized as a core scaffold for the synthesis of focused kinase inhibitor libraries. The reactive carbonyl and secondary amine handle points allow for facile derivatization to explore SAR around the pyridine and acetone regions [2].

Coordination Chemistry Ligand for Metal Complex Screening

The bidentate coordination potential of the pyridine nitrogen and secondary amine nitrogen, combined with the electron-withdrawing carbonyl group, makes 1-(Pyridin-2-ylamino)propan-2-one a versatile ligand for transition metal complexation. Its compact structure allows for systematic tuning of electronic and steric properties when compared to bulkier 2-aminopyridine-based ligands .

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